7-Fluoro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the seventh position and a carboxylic acid group is attached at the second position. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of a Friedel-Crafts acylation reaction followed by fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), heat.
Major Products:
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Suzuki-Miyaura Coupling: Biaryl compounds with a this compound moiety.
Scientific Research Applications
7-Fluoro-2-naphthoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions, such as esterification, amidation, and Suzuki-Miyaura coupling. These reactions allow the compound to form covalent bonds with other molecules, acting as either a nucleophile or electrophile depending on the specific pathway . The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-1-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison: 7-Fluoro-2-naphthoic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C11H7FO2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) |
InChI Key |
AFJVAYWIEMVGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.